molecular formula C9H6F6S B185801 3,5-Bis(trifluoromethyl)benzyl mercaptan CAS No. 158144-84-4

3,5-Bis(trifluoromethyl)benzyl mercaptan

Cat. No.: B185801
CAS No.: 158144-84-4
M. Wt: 260.2 g/mol
InChI Key: BGNFDRDLZOVTKY-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

3,5-Bis(trifluoromethyl)benzyl mercaptan undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity . Major products formed from these reactions include disulfides, thioethers, and other sulfur-containing derivatives .

Scientific Research Applications

3,5-Bis(trifluoromethyl)benzyl mercaptan has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: This compound serves as a probe in fluorescence-based assays, helping to study protein interactions and modifications.

    Medicine: Its thiol-reactive nature allows it to engage with cysteine residues in proteins, potentially modifying their structure and function, which can be useful in drug development and biochemical studies.

    Industry: It is employed as a ligand in metal-catalyzed reactions, facilitating various industrial chemical processes.

Comparison with Similar Compounds

3,5-Bis(trifluoromethyl)benzyl mercaptan can be compared with other similar compounds such as:

The uniqueness of this compound lies in its dual trifluoromethyl groups, which enhance its reactivity and make it a versatile reagent in various chemical and biological applications .

Properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6S/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15/h1-3,16H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNFDRDLZOVTKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375772
Record name 3,5-Bis(trifluoromethyl)benzyl mercaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158144-84-4
Record name 3,5-Bis(trifluoromethyl)benzyl mercaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does 3,5-bis(trifluoromethyl)benzyl mercaptan interact with ZnO surfaces and what are the observed effects?

A1: While the exact binding mode of this compound on ZnO is unclear [], its interaction leads to a significant increase in downwards band bending on all ZnO faces (Zn-polar, O-polar, and m-plane) []. This suggests a change in the electronic properties of the ZnO surface upon modification. The study also indicates that Zn-polar and m-plane ZnO surfaces might oxidize thiols more readily compared to the O-polar face, potentially influencing the binding interaction [].

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